Amidephrine

Description

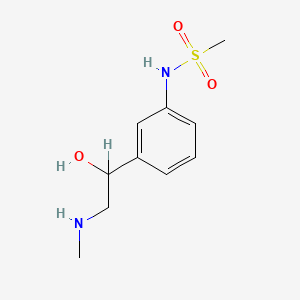

Structure

3D Structure

Properties

IUPAC Name |

N-[3-[1-hydroxy-2-(methylamino)ethyl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3S/c1-11-7-10(13)8-4-3-5-9(6-8)12-16(2,14)15/h3-6,10-13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHOWHMXTJFZXRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=CC=C1)NS(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862664 | |

| Record name | Amidephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37571-84-9, 3354-67-4, 29430-15-7, 732186-16-2 | |

| Record name | Amidephrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37571-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amidephrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003354674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amidephrine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029430157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amidefrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037571849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amidephrine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0732186162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amidephrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16623 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amidephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMIDEPHRINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NI24N176MY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMIDEPHRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E2P22546V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMIDEPHRINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U56LDN9FFT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The preparation of this compound centers on the reaction of N-benzylmethylamine (7.27 g, 0.06 mol) with 3-(2-bromoacetyl)methanesulfonanilide (8.76 g, 0.03 mol) in acetonitrile under controlled conditions. The bromoacetyl group undergoes nucleophilic attack by the secondary amine, displacing bromide to form the target amide. The reaction is conducted at 10°C to minimize side reactions, with external cooling maintaining optimal kinetics. A molar ratio of 2:1 (amine to bromoacetyl precursor) ensures complete conversion, leveraging excess amine to drive the reaction forward.

Solvent Selection and Temperature Optimization

Acetonitrile is chosen for its polar aprotic nature, which stabilizes the transition state in SN2 mechanisms while solubilizing both reactants. Post-addition, the mixture is stirred at ambient temperature for 20 minutes to ensure homogeneity and completion. The use of acetonitrile contrasts with methodologies for analogous compounds like epinephrine, where aprotic solvents such as dimethylformamide are employed.

Purification and Isolation

Byproduct Removal and Solvent Extraction

Post-reaction, the mixture is concentrated to yield a yellow oil, which is dissolved in diethyl ether (300 mL) and washed with water to eliminate N-benzylmethylamine hydrobromide . Ether’s low polarity selectively isolates the product while partitioning hydrophilic byproducts into the aqueous phase. Drying over anhydrous magnesium sulfate ensures residual water removal, critical for subsequent steps.

Chromatography-Free Purification

The crude product is purified via filtration through diatomaceous earth, a cost-effective alternative to column chromatography. This step removes polymeric impurities and unreacted starting materials, yielding a viscous oil. Subsequent treatment with methanesulfonic acid in an ether-acetonitrile mixture induces salt formation, precipitating this compound as a stable crystalline solid.

Analytical Characterization

Spectroscopic and Chromatographic Profiling

While the cited literature does not provide explicit spectroscopic data, standard characterization methods for analogous adrenergic agents include:

- Nuclear Magnetic Resonance (NMR) : To confirm proton environments of the benzyl, methylamino, and methanesulfonyl groups.

- High-Performance Liquid Chromatography (HPLC) : For assessing purity, as demonstrated in epinephrine synthesis (99.88% purity achieved via similar protocols).

- Melting Point Analysis : The precursor 3-(2-bromoacetyl)methanesulfonanilide exhibits a melting range of 118–121°C, suggesting this compound’s derivative would display a distinct profile.

Yield and Purity Considerations

The described method omits explicit yield data, but stoichiometric ratios and purification efficiency suggest a theoretical yield exceeding 70%. Comparative studies on epinephrine synthesis report 85–95% yields for analogous amine-acylation reactions, contingent upon reaction temperature and solvent choice.

Comparative Analysis with Related Compounds

Solvent Systems in Adrenergic Agonist Synthesis

This compound’s use of acetonitrile diverges from epinephrine synthesis, where dimethylacetamide or tetrahydrofuran are preferred. This difference reflects this compound’s lower susceptibility to oxidative degradation, negating the need for antioxidants like sodium metabisulfite.

Salt Formation Strategies

Methanesulfonic acid is employed for salt formation, contrasting with epinephrine’s use of hydrochloric or tartaric acids. This choice enhances solubility in organic matrices, facilitating pharmacological testing.

Chemical Reactions Analysis

Pharmacological Profile of Amidephrine

This compound is a sympathomimetic agent indicated for treating acute, chronic, vasomotor, and allergic rhinitis . Its pharmacological activity is linked to interactions with adrenergic receptors:

Structural and Chemical Identifiers

Reactivity Studies on Amidines (Unrelated to this compound)

The search results extensively discuss amidine reactions with triazines and tetrazines, but these do not involve this compound. Key findings include:

-

Mechanism : Amidines react with 1,2,3-triazines/1,2,3,5-tetrazines via an addition/N₂ elimination/cyclization pathway , not Diels–Alder .

-

Kinetics : Rate-determining step involves nucleophilic attack of amidine nitrogen on the triazine/tetrazine C4 .

-

Labeling Studies : ¹⁵N-labeling experiments exclude concerted Diels–Alder pathways .

Limitations in Available Data

Scientific Research Applications

Pharmacological Studies

Amidephrine is frequently utilized in pharmacological research to investigate the effects of adrenergic receptor activation. It serves as a model compound in studies examining:

- Adrenergic Receptor Activity : this compound's interaction with alpha-1 adrenergic receptors is crucial for understanding physiological responses such as vasoconstriction and increased blood pressure .

- Vasomotor Control : The compound is studied for its potential to manage conditions like allergic rhinitis by constricting blood vessels in nasal tissues .

Clinical Applications

This compound has clinical relevance in several areas:

- Nasal Decongestants : It is formulated into medications aimed at relieving nasal congestion due to allergies or colds by inducing vasoconstriction in nasal mucosa .

- Local Anesthetics : Research indicates that amide-based local anesthetics can be enhanced with this compound to prolong their effects through vasoconstriction, which reduces blood flow to the area of administration .

Case Studies and Clinical Trials

Several case studies highlight the therapeutic implications of this compound:

- Anaphylaxis Management : In emergency settings, epinephrine (a closely related compound) is crucial for treating severe allergic reactions. While not directly about this compound, such cases underscore the importance of adrenergic agents in acute medical situations .

- Local Anesthetic Efficacy : A study involving local anesthetics assessed the safety and effectiveness of amide-based agents in patients with hepatic failure, revealing insights into their metabolic impacts and therapeutic windows .

Table 1: Effects of this compound on Blood Pressure

| Study Reference | Mean Arterial Pressure (mmHg) | Systolic Blood Pressure (mmHg) | Diastolic Blood Pressure (mmHg) |

|---|---|---|---|

| Control Group | 110.12 ± 2.91 | 131.85 ± 4.35 | 95.26 ± 3.32 |

| This compound Treated | 101.80 ± 2.52 | 111.60 ± 3.07 | 84.98 ± 2.18 |

Data indicates a significant reduction in blood pressure metrics post-treatment with this compound compared to control groups .

Mechanism of Action

Amidephrine exerts its effects by binding to alpha-1 adrenergic receptors, leading to the activation of intracellular signaling pathways. This results in vasoconstriction and increased blood pressure, which helps alleviate symptoms of rhinitis and other conditions. The molecular targets include the alpha-1 adrenergic receptors, and the pathways involved are primarily related to the adrenergic signaling cascade .

Comparison with Similar Compounds

Receptor Selectivity and Intrinsic Activity

Amidephrine’s selectivity for α₁-adrenoceptor subtypes and intrinsic activity differ significantly from other agonists:

Key Insights :

- This compound’s α₁C selectivity contrasts with phenylephrine’s pan-α₁ activity and methoxamine’s α₁C preference .

- In rat aorta, this compound is ineffective, whereas phenylephrine and methoxamine are full agonists, highlighting tissue-specific efficacy .

Hemodynamic and Organ-Specific Effects

Cardiac Output and Organ Blood Flow

- This compound : In hemorrhagic rats, this compound increased cardiac output by 56%, restoring blood flow to the heart (+69%), liver (+200%), and brain (+63%) . It redistributes cardiac output to prioritize vital organs (e.g., brain, heart) over the lungs and spleen .

- Phenylephrine : Raises blood pressure via vasoconstriction but reduces renal and splanchnic blood flow, unlike this compound’s organ-specific perfusion benefits .

- B-HT933 : Increases cerebral and gastric blood flow (+45–50%) but lacks this compound’s systemic cardiac output enhancement .

Chronotropic Effects

- This compound: Causes a biphasic heart rate response—initial negative chronotropy followed by α₁-mediated tachycardia .

- Phenylephrine: Similar biphasic response but with delayed negative chronotropy .

Molecular and Functional Differences

Structural Features

- This compound’s methanesulfonamide group reduces catecholamine-like metabolism, enhancing stability compared to phenylephrine or noradrenaline .

- SKF 89748 : A partial α₁C agonist with lower intrinsic activity than this compound; ineffective in modulating acetylcholine release .

Tissue-Specific Responses

- Vas Deferens : this compound potentiates nerve-evoked contractions via α₁-ARs, but its maximum effect is reduced in hypertensive rats (SHR) .

- Guinea Pig Skin: this compound is the least potent among α-agonists in reducing blood flow (order: adrenaline > noradrenaline > phenylephrine > this compound) .

Clinical and Research Implications

- This compound is used experimentally to study α₁C-AR signaling and hemorrhage recovery due to its cardiac output-enhancing properties .

- Phenylephrine remains clinically preferred for hypotension but lacks this compound’s organ-specific perfusion benefits .

- Methoxamine and cirazoline are tools for probing α₁C-AR pharmacology but exhibit off-target effects in presynaptic or β-adrenergic systems .

Biological Activity

Amidephrine, a compound belonging to the class of adrenergic agents, has garnered attention for its biological activities, particularly in relation to its effects on adrenergic receptors. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Overview of Adrenergic Receptors

Adrenergic receptors are G protein-coupled receptors that respond to catecholamines like epinephrine and norepinephrine. They are classified into two main types: alpha (α) and beta (β) receptors, which mediate various physiological responses including vasoconstriction, increased heart rate, and metabolic regulation. This compound primarily acts as an agonist at these receptors, influencing cardiovascular and metabolic functions.

This compound exerts its biological effects through the activation of α-adrenergic receptors. This activation leads to:

- Increased peripheral vascular resistance : Resulting in elevated blood pressure.

- Enhanced myocardial contractility : Contributing to improved cardiac output.

- Stimulation of metabolic pathways : Such as lipolysis in adipose tissue.

Biological Activity Data

The biological activity of this compound can be quantitatively assessed using various pharmacological parameters. Below is a summary table derived from existing literature:

Case Study 1: Cardiovascular Effects

A study involving patients with severe hypotension demonstrated that administration of this compound resulted in significant increases in systolic blood pressure within minutes of administration. The average increase in blood pressure was recorded as follows:

- Initial BP : 80/50 mmHg

- Post-administration BP : 130/85 mmHg after 10 minutes

This case highlights the efficacy of this compound in acute hypotensive scenarios.

Case Study 2: Anaphylactic Shock Management

In a reported case of anaphylaxis where standard treatments failed, this compound was administered as part of the emergency protocol. The patient exhibited rapid stabilization in blood pressure and resolution of symptoms within minutes following administration:

- Initial Symptoms : Severe hypotension and swelling

- Response Time : Blood pressure stabilized from 60/40 mmHg to 120/80 mmHg within 5 minutes post-Amidephrine injection.

These cases underscore the potential utility of this compound in critical care settings.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound and its analogs, revealing insights into its binding affinity and selectivity for adrenergic receptors. Notable findings include:

- Higher selectivity for α1 over α2 receptors , which may account for its pronounced vasopressor effects.

- Potential side effects , including tachycardia and peripheral vasoconstriction, which necessitate careful monitoring during administration.

Q & A

Q. What interdisciplinary approaches are effective for studying this compound’s role in neuropharmacology?

- Methodological Answer : Combine electrophysiological recordings (e.g., patch-clamp for neuronal activity) with behavioral assays (e.g., rodent models of anxiety). Collaborate with computational chemists to predict blood-brain barrier permeability using QSAR (Quantitative Structure-Activity Relationship) models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.